

Application Notes and Protocols for the Characterization of SPD304

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Compound of Interest

Compound Name: *qsl-304*

Cat. No.: *B15584633*

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Abstract

SPD304 is a selective small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α), a critical cytokine implicated in a range of inflammatory diseases. SPD304 functions by promoting the dissociation of the active TNF- α trimer, thereby preventing its interaction with its receptors, primarily TNF receptor 1 (TNFR1). This document provides detailed application notes and experimental protocols for the comprehensive characterization of SPD304, encompassing its chemical properties, binding affinity, cellular activity, and effect on downstream signaling pathways.

Chemical and Physical Properties

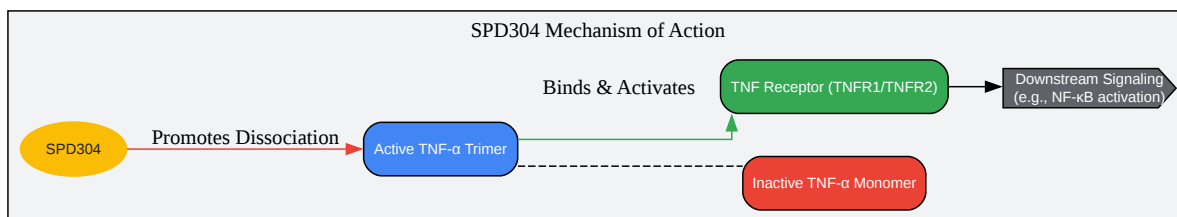
A thorough understanding of the physicochemical properties of SPD304 is fundamental for its application in biological assays.

Property	Value	Source
Chemical Name	6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one	
CAS Number	869998-49-2	
Molecular Formula	C ₃₂ H ₃₂ F ₃ N ₃ O ₂	
Molecular Weight	547.61 g/mol	
Appearance	Solid powder	
Solubility	Soluble in DMSO	
Purity	>98% (typically verified by HPLC)	

Storage and Handling: SPD304 should be stored as a solid powder in a dry, dark environment at -20°C for long-term stability (months to years). Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.

Mechanism of Action

SPD304 exerts its inhibitory effect on TNF-α through a unique mechanism. Instead of competing for the receptor binding site, it promotes the disassembly of the functional TNF-α trimer. This disruption prevents the cytokine from binding to and activating its receptors, TNFR1 and TNFR2, thereby inhibiting downstream inflammatory signaling.



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Mechanism of SPD304-induced TNF- α trimer dissociation.

Analytical Techniques and Protocols

This section details the key analytical methods for characterizing the biological activity of SPD304.

TNF- α /TNFR1 Binding Inhibition Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) is a quantitative method to determine the ability of SPD304 to inhibit the binding of TNF- α to its receptor, TNFR1.

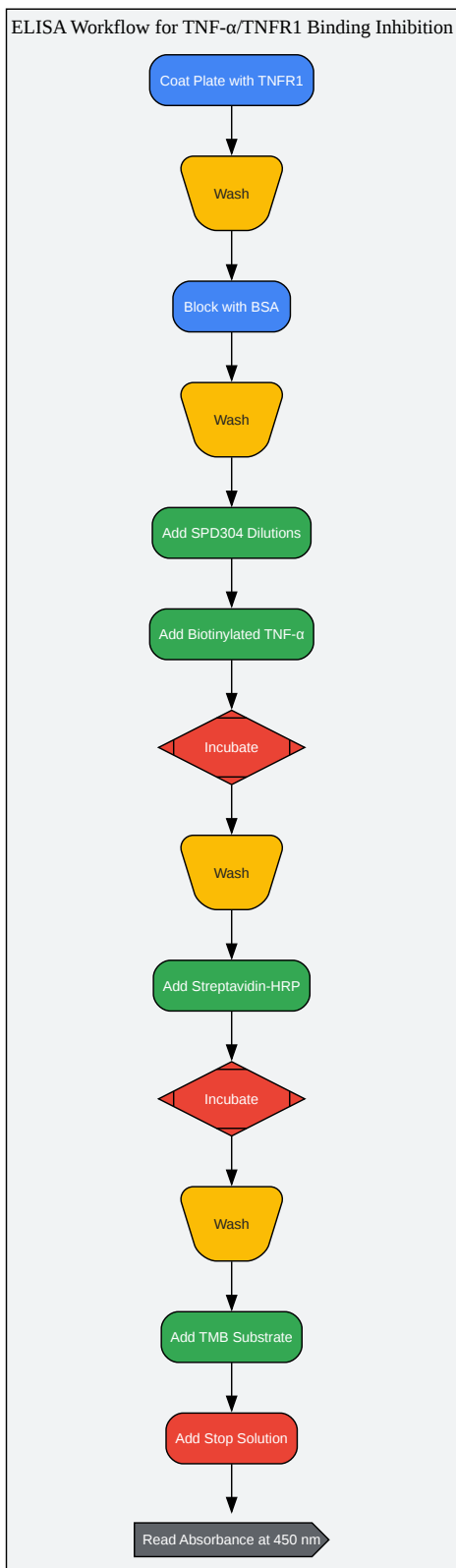
Quantitative Data Summary:

Parameter	Value	Reference
IC ₅₀	12 μ M - 22 μ M	

Experimental Protocol:

- Plate Coating: Coat a 96-well high-binding microplate with recombinant human TNFR1 at a concentration of 1-2 μ g/mL in phosphate-buffered saline (PBS) overnight at 4°C.
- Washing: Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20).

- **Blocking:** Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
- **Washing:** Repeat the wash step as in step 2.
- **Compound Incubation:** Prepare serial dilutions of SPD304 in assay buffer (e.g., PBS with 0.1% BSA). Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (a known TNF- α /TNFR1 binding inhibitor, if available).
- **TNF- α Addition:** Add a constant concentration of biotinylated recombinant human TNF- α (e.g., 100 ng/mL) to all wells and incubate for 1-2 hours at room temperature.
- **Washing:** Repeat the wash step as in step 2.
- **Detection:** Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
- **Washing:** Repeat the wash step as in step 2.
- **Substrate Addition:** Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
- **Stop Reaction:** Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- **Data Acquisition:** Read the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of SPD304 and determine the IC₅₀ value by fitting the data to a dose-response curve.



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ELISA workflow for assessing SPD304's inhibitory activity.

Binding Kinetics using Surface Acoustic Wave (SAW) Biosensor

SAW biosensors provide a label-free, real-time method to determine the binding kinetics and dissociation constant (K_d) of SPD304 to TNF- α .

Quantitative Data Summary:

Parameter	Value	Reference
Dissociation Constant (K_d)	6.1 ± 4.7 nM	

Experimental Protocol:

- Sensor Surface Preparation: Functionalize the gold surface of the SAW
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